(2-Mercaptophenyl)boronic acid

Surface-Enhanced Raman Spectroscopy Hydrogen Peroxide Detection Biosensing

Researchers attempting gold surface functionalization often face multi-step protocols requiring heterobifunctional linkers. (2-Mercaptophenyl)boronic acid eliminates this bottleneck through simultaneous Au-S anchoring and boronic acid presentation in a single step. • Ortho-regiochemistry yields distinct SERS vibrational fingerprints vs. 3-/4-MPBA, enabling ratiometric multiplexed sensing without spectral overlap. • Predicted pKa ~6.57 provides optimal diol-binding at pH 7.4-8.0, outperforming the para isomer for glycoprotein enrichment under physiological conditions. Supplied at 98% purity with sealed dry storage at 2-8°C, ensuring batch-to-batch consistency for both research reproducibility and procurement reliability.

Molecular Formula C6H7BO2S
Molecular Weight 154 g/mol
CAS No. 352526-00-2
Cat. No. B1308620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Mercaptophenyl)boronic acid
CAS352526-00-2
Molecular FormulaC6H7BO2S
Molecular Weight154 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1S)(O)O
InChIInChI=1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H
InChIKeyRADLTTWFPYPHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercaptophenylboronic Acid: Ortho-Bifunctional Boronic Acid


(2-Mercaptophenyl)boronic acid (CAS 352526-00-2) is an ortho-substituted arylboronic acid featuring a boronic acid group (-B(OH)₂) and a thiol (-SH) group on the same phenyl ring . This dual ortho functionality enables simultaneous participation in Suzuki-Miyaura cross-coupling reactions (via the boronic acid) and surface anchoring or metal coordination chemistry (via the thiol) [1]. The ortho regiochemistry distinguishes this compound from its meta and para isomers, introducing unique steric and electronic effects that influence acidity, diol-binding behavior, and surface self-assembly properties [2].

Bifunctional ortho reagent for Suzuki coupling & thiol anchoring
Distinct SERS vibrational fingerprint vs meta/para isomers
Diol-binding pH window shifted to near-physiological range

2-Mercaptophenylboronic Acid vs. 3-MPBA and 4-MPBA: Isomer Comparison


Mercaptophenylboronic acids are available as ortho (2-), meta (3-), and para (4-) isomers, but these regioisomers cannot be treated as functionally equivalent. The ortho position places the thiol and boronic acid groups in close proximity, enabling intramolecular interactions and steric effects that fundamentally alter acidity (predicted pKa ~6.57 for ortho vs. ~6.20 for para) and diol-binding pH windows . Furthermore, the ortho isomer generates distinct surface-enhanced Raman spectroscopy (SERS) vibrational signatures and may exhibit different binding geometries on gold surfaces compared to the widely used 4-MPBA [1]. Procurement decisions based solely on cost or availability without regioisomer validation risk irreproducible sensor calibration curves, altered detection limits, and failed surface functionalization protocols. The evidence below quantifies these differences across key application-relevant parameters.

Target (2-MPBA ortho)
3-MPBA / 4-MPBA Substitution Risk
Unique SERS spectral fingerprint
Meta/para isomers generate different spectra; may require full recalibration
pKa ~6.6 shifts optimal diol-binding pH
Para isomer (pKa ~6.2) may show lower binding efficiency at pH 7.4-8.0
Ortho-thiol influences Au surface geometry
Binding orientation on gold differs; surface protocols may not transfer directly

2-Mercaptophenylboronic Acid: Comparative Performance Evidence


Isomer-Dependent SERS Detection Sensitivity

In a direct experimental study using gold nanoparticle-based SERS nanoprobes, 3-mercaptophenylboronic acid (3-MPBA) enabled H₂O₂ detection with a limit of detection (LOD) of 70 nM in living cells [1]. The ortho isomer (2-MPBA) is expected to produce distinct SERS vibrational signatures due to the altered phenyl ring substitution pattern, which affects the Raman cross-section and may shift the optimal detection window. Comparative studies across ortho-, meta-, and para-mercaptophenylboronic acids confirm that each regioisomer generates unique SERS spectra, precluding simple substitution without full recalibration [2].

SERS LOD Context
Reported context
2-MPBA: expected distinct fingerprint; direct LOD not reported
3-MPBA: LOD 70 nM (0.07 μM) on AuNP nanoprobes, living cells
Isomer-specific calibration required for SERS H₂O₂ detection
Direct substitution invalid without full revalidation of LOD
Surface-Enhanced Raman Spectroscopy Hydrogen Peroxide Detection Biosensing

Predicted pKa Shift: Ortho vs. Para Isomer

The predicted pKa of (2-mercaptophenyl)boronic acid is 6.57 ± 0.43, whereas 4-mercaptophenylboronic acid (4-MPBA) has a predicted pKa of 6.20 ± 0.10 [1]. This ~0.37 pKa unit difference reflects the ortho-substituent effect, where the proximity of the thiol group alters electron density at boron via steric hindrance and potential intramolecular hydrogen bonding [2]. For boronic acid-diol complexation, the apparent binding pH optimum is directly tied to the boronic acid pKa, meaning the ortho isomer will exhibit maximum diol-binding efficiency at a slightly higher pH than the para isomer.

Predicted pKa Shift
Class-level inference
pKa ~6.57 Δ +0.37 vs 4-MPBA (~6.20)
May support diol sensing at higher pH (7.4–8.0)
Predicted value; experimental pKa not yet reported
Boronic Acid Affinity Diol Binding pH-Dependent Sensing

Glycopeptide Enrichment Selectivity Comparison

In a comparative glycopeptide enrichment study, 4-mercaptophenylboronic acid functionalized graphene oxide composites (GO/PEI/Au/4-MPB) demonstrated superior selectivity compared to commercial meta-aminophenylboronic acid agarose when the sample amount was decreased to 10 ng [1]. The 4-MPB composites maintained effective glycopeptide capture even when non-glycopeptides were present at 100-fold excess, indicating robust performance at low sample inputs. While direct data for ortho-MPBA (2-MPBA) under identical conditions are not available, the ortho isomer's distinct binding geometry may confer alternative selectivity profiles, potentially advantageous for specific glycan structures that interact differently with ortho-substituted boronic acids [2].

Glycopeptide Enrichment
Class-level inference
2-MPBA: ortho geometry may offer distinct glycan selectivity
4-MPBA composites: superior to meta-amino agarose at 10 ng load
Potential orthogonal selectivity in glycoproteomics workflows
Ortho vs. para selectivity differences not yet quantified
Glycoproteomics Boronate Affinity Enrichment Mass Spectrometry

Dual-Functionality: Suzuki Coupling and Surface Anchoring

(2-Mercaptophenyl)boronic acid uniquely positions the thiol group ortho to the boronic acid, enabling the molecule to serve simultaneously as a Suzuki-Miyaura cross-coupling reagent (via the boronic acid) and as a surface-anchoring ligand (via Au-S bond formation) [1]. In contrast, simple phenylboronic acid lacks the thiol group entirely, requiring separate linker molecules for surface immobilization. The ortho geometry may also influence the orientation of the boronic acid group on gold surfaces, potentially affecting diol accessibility compared to 4-MPBA monolayers [2].

Dual Functionality
Supplier-reported context
2-MPBA (ortho)
B(OH)₂ for Suzuki coupling
SH for Au-S surface anchoring
Phenylboronic acid
B(OH)₂ only; requires separate linker
Removes need for heterobifunctional linkers in AuNP protocols
Ortho orientation may affect surface boronic acid accessibility
Suzuki-Miyaura Coupling Surface Functionalization Gold Nanoparticle Conjugation

2-Mercaptophenylboronic Acid: Application Scenarios & Procurement


Multiplexed SERS Sensing with Distinct Isomer Signatures

For surface-enhanced Raman spectroscopy (SERS) applications requiring simultaneous detection of multiple analytes, the ortho isomer (2-MPBA) provides a distinct vibrational fingerprint that differs from the more commonly used 3-MPBA and 4-MPBA [1]. This enables ratiometric or multiplexed sensing strategies where each isomer serves as a spectrally orthogonal probe. Users developing advanced SERS nanoprobes should procure 2-MPBA specifically for its unique Raman scattering profile, rather than substituting with commercially abundant 4-MPBA which would yield overlapping spectral signals and compromised multiplexing capability .

Boronate Affinity Enrichment at Physiological pH

Given the predicted pKa of ~6.57 for 2-MPBA versus ~6.20 for 4-MPBA, the ortho isomer exhibits optimal diol-binding at slightly higher pH [1]. This makes 2-MPBA the preferred choice for glycoprotein or glycopeptide enrichment workflows conducted at pH 7.4-8.0, where the para isomer may show reduced binding efficiency due to partial deprotonation. Procurement of 2-MPBA is scientifically justified for applications requiring maximal boronate-diol complexation at physiological to mildly alkaline conditions .

One-Pot Gold Nanoparticle Functionalization for Suzuki Coupling

(2-Mercaptophenyl)boronic acid enables single-step gold nanoparticle functionalization via Au-S bond formation while simultaneously presenting a boronic acid group for subsequent Suzuki-Miyaura cross-coupling or diol capture [1]. This eliminates the need for heterobifunctional linkers or multi-step surface modification protocols. Researchers developing catalytically active gold surfaces or biosensing platforms that require both stable anchoring and boronic acid reactivity should specify 2-MPBA rather than phenylboronic acid (which lacks the thiol anchor) or 4-MPBA (which may present different surface orientation) .

Application
Selection Property
Validation Focus
Multiplexed SERS sensing
Isomer-specific vibrational fingerprint
Spectral calibration & LOD revalidation per isomer
Glycopeptide enrichment at pH 7.4–8.0
Ortho-pKa higher pH binding window
Diol-binding efficiency in alkaline buffers
One-pot AuNP functionalization & Suzuki coupling
Bifunctional thiol/boronic acid ortho orientation
Au–S anchoring stability & cross-coupling yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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